

Physical and chemical properties of 5-Hydroxyflavone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydroxyflavone

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5-Hydroxyflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **5-Hydroxyflavone**, alongside detailed experimental protocols for its characterization. Furthermore, this document elucidates its known biological activities and interactions with key signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Physical and Chemical Properties

5-Hydroxyflavone, also known as primuletin, is a member of the flavone subclass of flavonoids.^[1] Its chemical structure consists of a phenyl ring fused to a chromen-4-one backbone with a hydroxyl group at the 5-position.^[1] This arrangement confers specific physical and chemical characteristics that are crucial for its biological function and analytical determination.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **5-Hydroxyflavone**.

| Identifier | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 5-hydroxy-2-phenylchromen-4-one | [1] |
| CAS Number | 491-78-1 | [1][2] |
| Molecular Formula | C ₁₅ H ₁₀ O ₃ | |
| Molecular Weight | 238.24 g/mol | |
| Appearance | Yellow Powder/Light orange to Yellow to Green powder to crystal | |

| Property | Value | Reference |
|---------------------------|---|-----------|
| Melting Point | 154.0-163.0 °C | |
| Boiling Point (Predicted) | 425.0 ± 45.0 °C | |
| pKa (Predicted) | 6.76 ± 0.40 | |
| LogP (Predicted) | 4.300 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

Spectral Data

Spectroscopic analysis is fundamental for the identification and characterization of **5-Hydroxyflavone**.

| Spectroscopic Technique | Key Data and Observations | Reference |
|---|---|-----------|
| UV-Vis Spectroscopy | In methanol, exhibits an absorption maximum at 270 nm ($\epsilon = 24,500$). A bathochromic shift is observed with AlCl_3 , characteristic of 5-hydroxylated flavones. | |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands. The C=O stretching vibration is observed around $1600\text{--}1660\text{ cm}^{-1}$. The presence of the hydroxyl group leads to specific vibrational modes. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ^1H and ^{13}C NMR spectra provide detailed structural information. The chemical shifts are influenced by the solvent and intramolecular hydrogen bonding. | |
| Mass Spectrometry (MS) | The monoisotopic mass is 238.062994177 Da. Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns, including losses of H_2O and CO . | |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of **5-Hydroxyflavone**.

Synthesis of 5-Hydroxyflavone

A common method for the synthesis of **5-hydroxyflavones** is through the Baker-Venkataraman rearrangement. An alternative synthetic route involves the Aldol condensation followed by oxidative cyclization.

Protocol: Synthesis via Aldol Condensation and Oxidative Cyclization

- Aldol Condensation:
 - Dissolve 2',6'-Dihydroxyacetophenone and benzaldehyde in ethanol.
 - Add a solution of potassium hydroxide and stir the mixture at room temperature.
 - Acidify the reaction mixture to precipitate the chalcone intermediate.
 - Filter, wash, and dry the resulting 2',6'-dihydroxychalcone.
- Oxidative Cyclization:
 - Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).
 - Add a catalytic amount of iodine (I₂).
 - Heat the reaction mixture at 120 °C for several hours.
 - Quench the reaction with aqueous sodium bisulfite.
 - Extract the product with ethyl acetate, dry the organic layer, and concentrate in vacuo.
 - Purify the crude product by column chromatography to obtain **5-Hydroxyflavone**.

Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a compound.

Protocol: Capillary Melting Point Determination

- Finely powder a small amount of dry **5-Hydroxyflavone**.

- Pack the powder into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a calibrated melting point apparatus.
- Heat the apparatus at a rate of 1-2 °C per minute near the expected melting point.
- Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

Spectroscopic Analysis

Protocol: UV-Vis Spectroscopy

- Prepare a stock solution of **5-Hydroxyflavone** in methanol of a known concentration.
- Prepare a series of dilutions from the stock solution.
- Record the UV-Vis spectrum of each dilution from 200 to 600 nm using a spectrophotometer, with methanol as the blank.
- To observe the bathochromic shift, add a few drops of 5% anhydrous aluminum chloride (AlCl_3) in methanol to the sample cuvette and re-record the spectrum.

Biological Activities and Signaling Pathways

5-Hydroxyflavone exhibits a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Antioxidant and Anti-inflammatory Activity

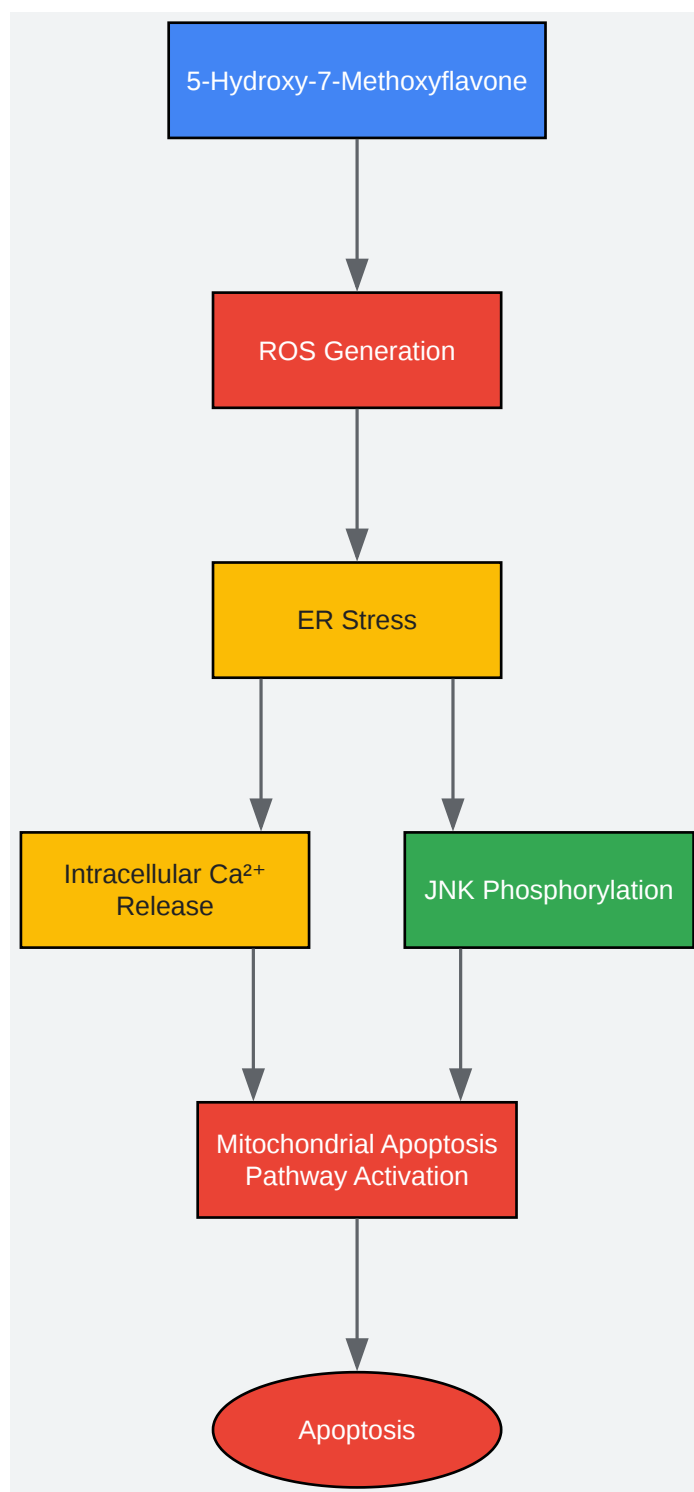
5-Hydroxyflavone can act as a free radical scavenger and inhibit enzymes associated with inflammation. While specific pathways for **5-Hydroxyflavone** are not as extensively detailed as for other flavonoids like apigenin, the general anti-inflammatory mechanism for flavonoids often involves the inhibition of pathways such as NF- κ B and MAPK.

Anticancer Activity and Associated Signaling Pathways

5-Hydroxyflavone has demonstrated cytotoxic effects against various cancer cell lines. A derivative, 5-Hydroxy-7-Methoxyflavone, has been shown to induce apoptosis in human colon carcinoma cells through a mechanism involving reactive oxygen species (ROS) and the mitochondrial-mediated apoptotic pathway.

Signaling Pathway: ROS-Mediated Mitochondrial Apoptosis

The following diagram illustrates the proposed signaling pathway for 5-Hydroxy-7-Methoxyflavone-induced apoptosis.



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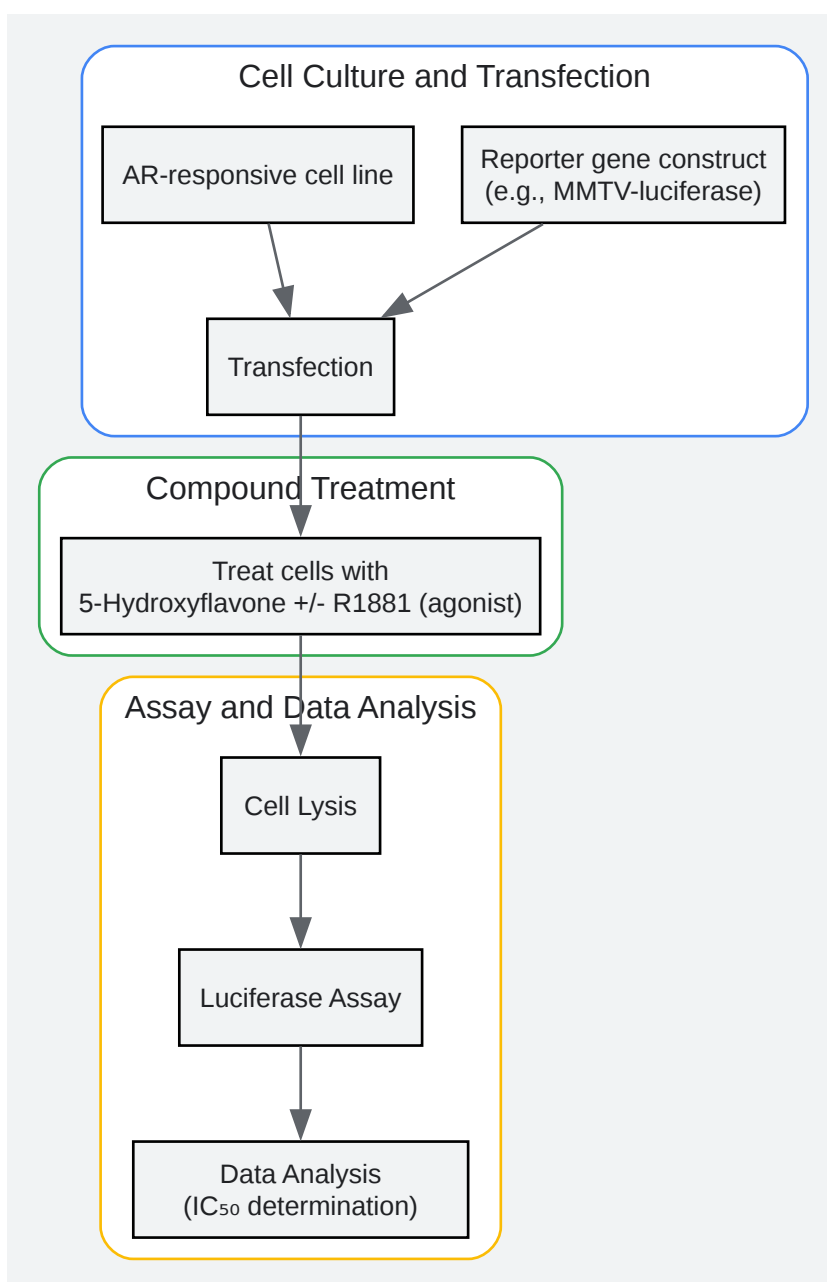
Caption: Proposed signaling pathway for 5-Hydroxy-7-Methoxyflavone-induced apoptosis.

Endocrine-Disrupting Activities

5-Hydroxyflavone has been identified as a potent androgen receptor (AR) antagonist. This activity highlights its potential as a modulator of steroid hormone signaling.

Workflow: Screening for Androgen Receptor Antagonism

The following diagram outlines a typical workflow for screening compounds for androgen receptor antagonist activity.



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Caption: Experimental workflow for assessing androgen receptor antagonism.

Conclusion

5-Hydroxyflavone is a versatile flavonoid with well-defined physical and chemical properties that facilitate its study and potential application. Its diverse biological activities, including anticancer and endocrine-disrupting effects, are mediated through the modulation of specific cellular signaling pathways. This technical guide provides a solid foundation for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development to further explore the therapeutic potential of **5-Hydroxyflavone** and its derivatives.

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References

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- To cite this document: BenchChem. [Physical and chemical properties of 5-Hydroxyflavone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191505#physical-and-chemical-properties-of-5-hydroxyflavone]

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